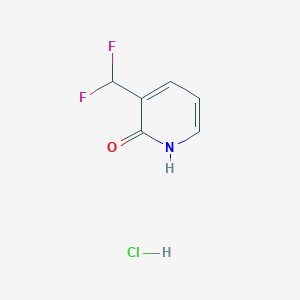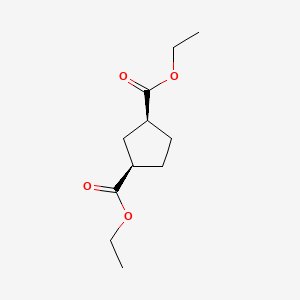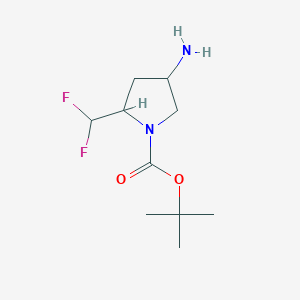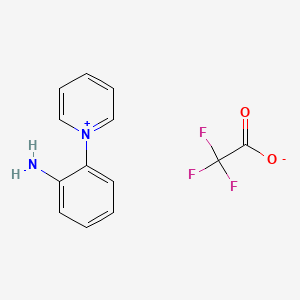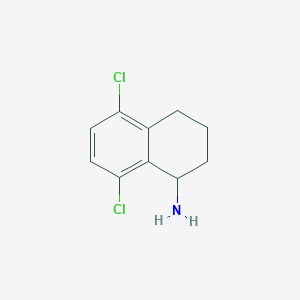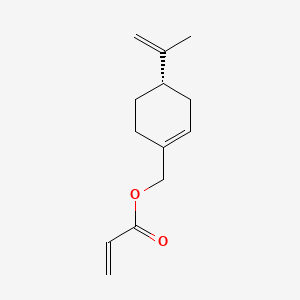
(S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate: is an organic compound with the molecular formula C13H18O2. This compound is characterized by its unique structure, which includes a cyclohexene ring substituted with a prop-1-en-2-yl group and a methyl acrylate moiety. It is primarily used in research and industrial applications due to its versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate typically involves the reaction of (S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-ylmethanol with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the acrylate group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Amines, thiols, basic conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
科学研究应用
Chemistry: In chemistry, (S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. Its reactivity with various biological molecules makes it a valuable tool for probing enzyme mechanisms and inhibitor design .
Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The acrylate moiety is particularly useful in the design of prodrugs and bioactive molecules .
Industry: Industrially, this compound is used in the production of polymers and resins. Its ability to undergo polymerization reactions makes it suitable for creating materials with specific mechanical and chemical properties .
作用机制
The mechanism of action of (S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate involves its interaction with various molecular targets. The acrylate group can undergo Michael addition reactions with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
相似化合物的比较
1-methyl-4-(propan-2-yl)cyclohex-1-ene: A monoterpene with a similar cyclohexene structure but lacking the acrylate moiety.
(Prop-1-en-2-yl)cyclohexane: A related compound with a similar prop-1-en-2-yl group but without the cyclohexene ring.
Uniqueness: The presence of both the cyclohexene ring and the acrylate moiety in (S)-(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methyl acrylate makes it unique. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds .
属性
分子式 |
C13H18O2 |
|---|---|
分子量 |
206.28 g/mol |
IUPAC 名称 |
[(4S)-4-prop-1-en-2-ylcyclohexen-1-yl]methyl prop-2-enoate |
InChI |
InChI=1S/C13H18O2/c1-4-13(14)15-9-11-5-7-12(8-6-11)10(2)3/h4-5,12H,1-2,6-9H2,3H3/t12-/m1/s1 |
InChI 键 |
JVRCSVORJIEFMV-GFCCVEGCSA-N |
手性 SMILES |
CC(=C)[C@H]1CCC(=CC1)COC(=O)C=C |
规范 SMILES |
CC(=C)C1CCC(=CC1)COC(=O)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


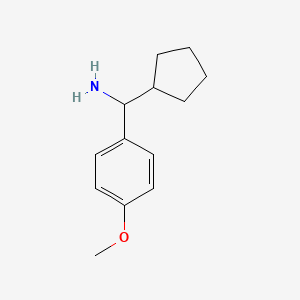
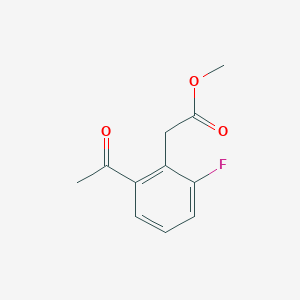
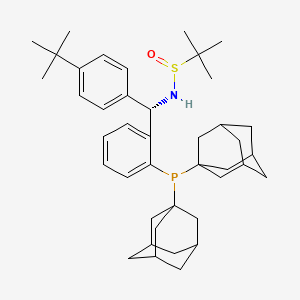

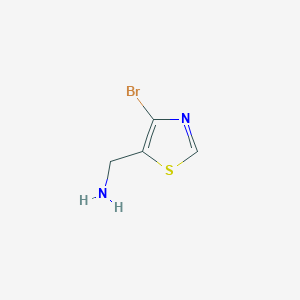



![[6-[3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl dodecanoate](/img/structure/B13657465.png)
